molecular formula C13H11NO3 B7524456 N-(3-acetylphenyl)furan-3-carboxamide

N-(3-acetylphenyl)furan-3-carboxamide

Cat. No.: B7524456
M. Wt: 229.23 g/mol
InChI Key: FDAXKOMUMCVRIU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of furan carboxamide derivatives that have been identified as promising scaffolds for the development of novel therapeutic agents. Extensive research on structurally related furan carboxamides has demonstrated potent hypolipidemic activity in biological models. Studies show that these compounds can significantly reduce triglyceride and total cholesterol levels while increasing beneficial high-density lipoprotein (HDL) cholesterol . In particular, furan carboxamide derivatives have shown superior lipid-lowering effects in the Triton WR-1339-induced hyperlipidemic rat model, with one compound achieving an 86% reduction in triglyceride levels . The mechanism of action is believed to be mutual with fibrates, indicating a marked effect on triglyceride and HDL-cholesterol metabolism . The core structure of furan carboxamides is considered privileged for bioactivity, typically consisting of a heterocyclic furan ring, a large lipophilic moiety (such as the 3-acetylphenyl group), and a connecting carboxamide linker . This specific molecular architecture makes this compound a valuable building block for researchers exploring new chemical entities for metabolic and cardiovascular diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9(15)10-3-2-4-12(7-10)14-13(16)11-5-6-17-8-11/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAXKOMUMCVRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(3-Methoxyphenyl)furan-3-carboxamide (4c)
  • Structure : The phenyl ring bears a methoxy (-OCH₃) group instead of an acetyl (-COCH₃) group.
  • Synthesis : Prepared via a CuBr2-catalyzed coupling reaction in 69% yield, demonstrating moderate synthetic efficiency .
  • Properties : The methoxy group is electron-donating, increasing the electron density of the phenyl ring. This contrasts with the acetyl group’s electron-withdrawing nature, which may reduce solubility in polar solvents.
  • Data : Melting point = 146–148°C; $ ^1H $-NMR (DMSO): δ 3.75 (s, 3H, OCH₃) .
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide
  • Structure : Features a trifluoromethyl (-CF₃) group on the benzyl moiety and an indazole substituent.
  • Activity : Acts as a Fascin inhibitor with IC₅₀ = 0.2 µM, highlighting the pharmacological relevance of furan-3-carboxamide derivatives .
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
  • Structure: Contains a nitro (-NO₂) group on the furan ring and a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Properties : The nitro group increases electrophilicity, which may enhance reactivity in biological systems. The trifluoromethyl group contributes to steric bulk and lipophilicity .

Modifications to the Carboxamide Side Chain

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)furan-3-carboxamide
  • Structure : Replaces the acetylphenyl group with a benzofuran-hydroxypropyl chain.
  • Molecular weight = 285.29 g/mol .
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
  • Structure : Incorporates a hydrazinyl-oxoethyl side chain on the furan ring.
  • Synthesis : Derived from methyl [3-(phenylcarbamoyl)furan-2-yl]acetate via hydrazone formation .
  • Comparison : The hydrazine group adds nucleophilic character, which could influence stability or reactivity in vivo .

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Solubility Insights
N-(3-Acetylphenyl)furan-3-carboxamide C₁₃H₁₁NO₃ Acetyl (-COCH₃) N/A Moderate polarity due to acetyl
N-(3-Methoxyphenyl)furan-3-carboxamide C₁₂H₁₁NO₃ Methoxy (-OCH₃) 146–148 Higher solubility in polar solvents
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C₁₂H₇F₃N₂O₄ Nitro (-NO₂), CF₃ N/A Low solubility due to CF₃ and NO₂

Preparation Methods

Synthesis of Furan-3-Carboxylic Acid

A modified Fittig approach employs ethyl acetoacetate and chloroacetaldehyde in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds via initial Claisen-Schmidt condensation to form a 1,4-dicarbonyl intermediate, which undergoes cyclization to yield ethyl furan-3-carboxylate. Hydrolysis of the ester with aqueous sodium hydroxide produces furan-3-carboxylic acid, a key intermediate. For example, heating ethyl 2-methyl-3-furoate with NaOH in ethanol-water (1:1) at reflux for 4 hours affords 2-methyl-3-furoic acid in 70–85% yield.

Key Reaction Conditions

  • Reactants : Ethyl acetoacetate, chloroacetaldehyde

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Toluene

  • Temperature : Reflux (110–120°C)

  • Yield : 65–75% (ester), 70–85% (acid after hydrolysis)

Conversion to Furan-3-Carboxamide

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-aminoacetophenone in the presence of a base like triethylamine (Et₃N) or pyridine yields the target amide. For instance, treating furan-3-carbonyl chloride with 3-aminoacetophenone in dichloromethane (DCM) at 0°C for 2 hours, followed by room-temperature stirring, affords this compound in 60–70% yield.

One-Pot Aluminum Chloride-Mediated Synthesis

A streamlined one-pot method, detailed in patent literature, bypasses the isolation of intermediates by combining acetoacetanilide derivatives with acetoin (3-hydroxy-2-butanone) in the presence of AlCl₃. This approach leverages the Lewis acid’s dual role in facilitating both cyclization and amidation.

Reaction Mechanism and Optimization

The reaction begins with the formation of a keto-enolate intermediate from acetoacetanilide and acetoin. AlCl₃ promotes cyclization via electrophilic aromatic substitution, forming the furan ring, while simultaneously activating the carbonyl group for nucleophilic attack by the aniline nitrogen. For example, heating a mixture of o-methoxyacetoacetanilide (20.7 g, 0.1 mol), acetoin (8.8 g, 0.1 mol), and AlCl₃ (6.7 g, 0.05 mol) in toluene at 80°C for 30 minutes yields 2,4,5-trimethyl-3-(o-methoxycarboxanilido)furan in 70% yield.

Key Advantages

  • Reduced Steps : Eliminates intermediate purification.

  • Scalability : Demonstrated at 0.1–2 mol scales.

  • Yield : 65–75% for tri-substituted furans.

Adaptation for N-(3-Acetylphenyl) Derivatives

To synthesize this compound, 3-acetylacetoacetanilide replaces o-methoxyacetoacetanilide. The reaction proceeds analogously in toluene with AlCl₃, yielding the target compound after crystallization from benzene/petroleum ether.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Catalyst Key Advantage
Fittig + Amidation3–460–70AlCl₃, SOCl₂High purity, established protocol
One-Pot AlCl₃-Mediated165–75AlCl₃Scalable, time-efficient
Acylative Suzuki Coupling250–60Pd(PCy₃)₂Cl₂Modular, late-stage diversification

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) to accelerate coupling while avoiding decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysts : Palladium-based catalysts for cross-coupling steps improve yield and regioselectivity .

Basic Question: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions on the furan and acetylphenyl groups. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .

Advanced Question: How can computational modeling predict pharmacokinetic properties and target interactions?

Methodological Answer:

  • Molecular Descriptors :
    • LogP : Predicts lipophilicity using software like PubChem, critical for blood-brain barrier permeability .
    • Topological Polar Surface Area (TPSA) : Estimates solubility and membrane permeability (e.g., TPSA < 90 Ų suggests good oral bioavailability) .
  • Docking Studies :
    • AutoDock/Vina : Simulates binding to enzymes (e.g., kinases) by aligning the acetylphenyl group in hydrophobic pockets and the furan ring in polar regions .
  • ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks based on structural motifs .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
  • Orthogonal Validation :
    • Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanism-specific effects .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding factors (e.g., solvent effects in cell culture) .

Advanced Question: What structural features influence interactions with biological targets?

Methodological Answer:

  • Acetylphenyl Group :
    • The electron-withdrawing acetyl moiety enhances hydrogen-bond acceptor capacity, favoring interactions with serine/threonine residues in enzyme active sites .
  • Furan Ring :
    • The oxygen atom participates in dipole-dipole interactions with polar regions of targets (e.g., ATP-binding pockets in kinases) .
  • Amide Linker :
    • Stabilizes planar conformation, facilitating π-π stacking with aromatic residues (e.g., tyrosine in receptor tyrosine kinases) .
  • Substituent Effects :
    • Electron-donating groups (e.g., –OCH₃) on the phenyl ring increase solubility but may reduce membrane permeability .

Advanced Question: How can reaction intermediates be characterized to troubleshoot low yields?

Methodological Answer:

  • LC-MS Monitoring :
    • Tracks intermediates in real-time to identify incomplete reactions or side products (e.g., hydrolysis of the acyl chloride intermediate) .
  • Kinetic Studies :
    • Varies reaction time/temperature to optimize stepwise conversions (e.g., ensuring complete acylation before purification) .
  • Byproduct Analysis :
    • Uses HRMS and NMR to identify dimers or oxidized species, guiding solvent or catalyst adjustments .

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